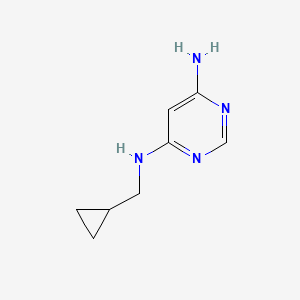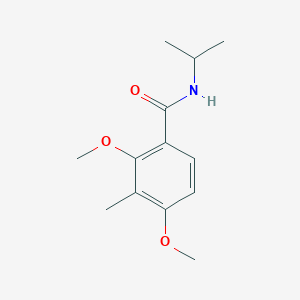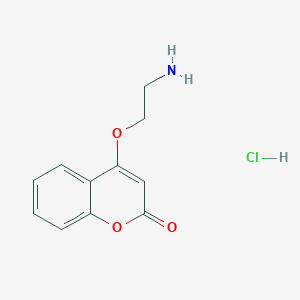
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride
Descripción general
Descripción
The closest compound I found is “4-(2-Aminoethoxy)aniline hydrochloride” which has a molecular weight of 188.66 . Another related compound is “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” with a linear formula of C6H14ClNO4 .
Synthesis Analysis
There is a patent that describes the synthesis of 2-(2-aminoethoxy) ethanol . Another paper discusses the synthesis of two novel supramolecular architectures, Phenyl (octa-2-aminoethoxy)calix 4resorcinarene and 2-Aminoethoxyphenyl- (octa-2-aminoethoxy)calix 4resorcinarene .Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethoxy)aniline hydrochloride” is given by the InChI code: 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7 (10)2-4-8;/h1-4H,5-6,9-10H2;1H . For “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride”, the InChI code is: 1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6 (8)9;/h1-5,7H2, (H,8,9);1H .Aplicaciones Científicas De Investigación
Agricultural Science: Ethylene Biosynthesis Inhibition
In agricultural science, derivatives of this compound, such as aviglycine, have been applied to delay the ripening of fruits by inhibiting ethylene biosynthesis . This application is crucial in managing harvest times and extending the shelf life of produce, thereby reducing waste and increasing profitability for farmers.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-aminoethoxy)chromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c12-5-6-14-10-7-11(13)15-9-4-2-1-3-8(9)10;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSJYAULMMELQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



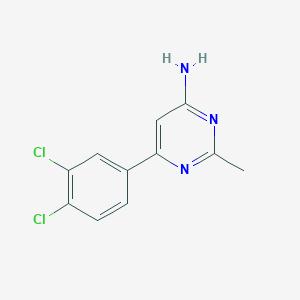
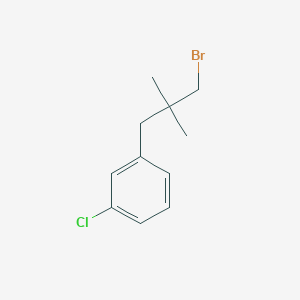
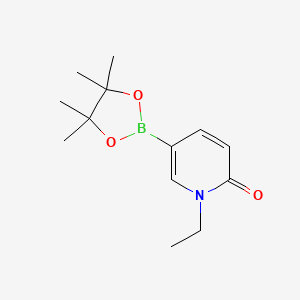
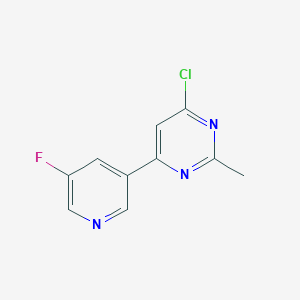
![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)
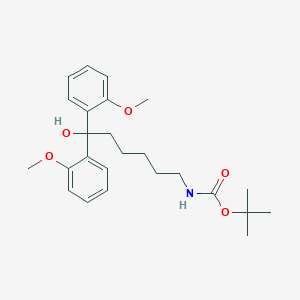
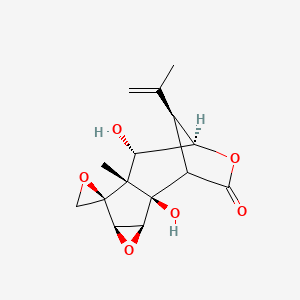
![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)
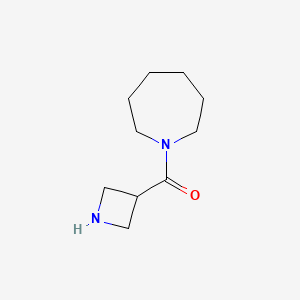
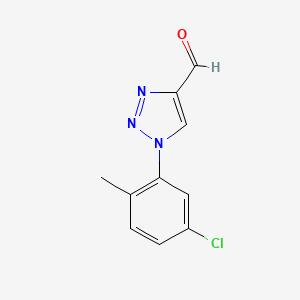
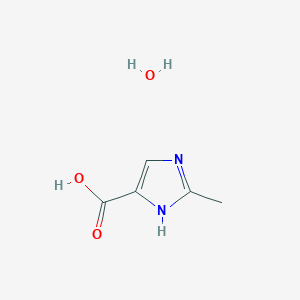
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)
